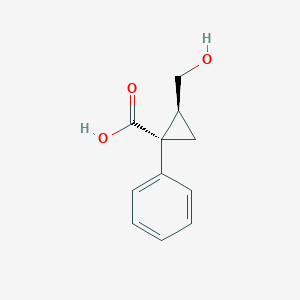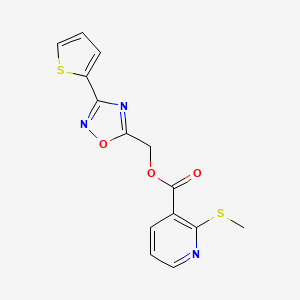
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate: is a complex organic compound that features a combination of thiophene, oxadiazole, and nicotinate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the nicotinate moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates.
Scientific Research Applications
Chemistry: In chemistry, (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The thiophene and oxadiazole rings may interact with enzymes or receptors, modulating their activity. The nicotinate moiety can influence cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(ethylthio)nicotinate
- (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)pyridine
- (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)benzoate
Uniqueness: (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate is unique due to the specific combination of its functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with molecular targets, which may not be observed with similar compounds.
Properties
Molecular Formula |
C14H11N3O3S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3S2/c1-21-13-9(4-2-6-15-13)14(18)19-8-11-16-12(17-20-11)10-5-3-7-22-10/h2-7H,8H2,1H3 |
InChI Key |
HOGIWRSPXXZQTE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


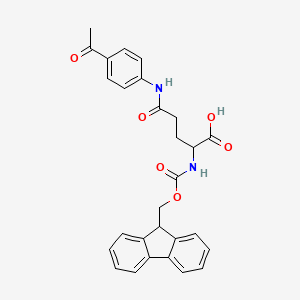

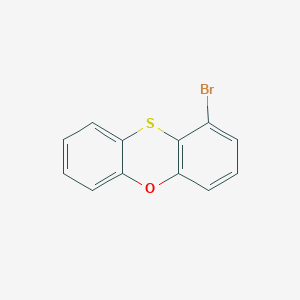
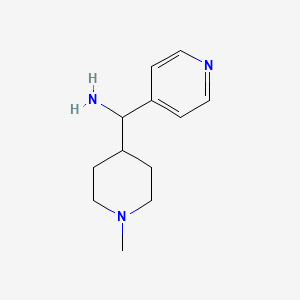
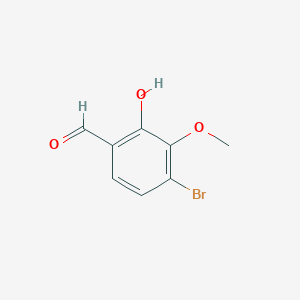
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
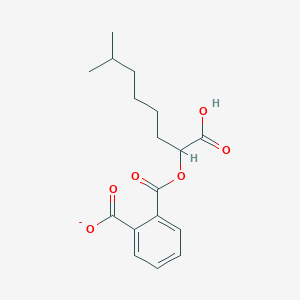

![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)

![Benzenesulfonylfluoride, 4-[3-(2-chloro-5-nitrophenoxy)propoxy]-](/img/structure/B13352822.png)
